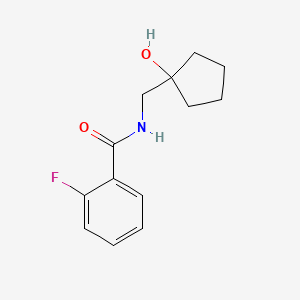

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Description

2-Fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is a fluorinated benzamide derivative characterized by a 2-fluorobenzoyl group linked to a (1-hydroxycyclopentyl)methyl substituent via an amide bond. Fluorine’s role in enhancing metabolic stability and binding affinity is well-documented , and the hydroxycyclopentyl group may contribute to unique conformational or solubility properties compared to other derivatives.

Properties

IUPAC Name |

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c14-11-6-2-1-5-10(11)12(16)15-9-13(17)7-3-4-8-13/h1-2,5-6,17H,3-4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEHAEPYMQNSEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)C2=CC=CC=C2F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-fluorobenzoyl chloride, which is then reacted with (1-hydroxycyclopentyl)methylamine under controlled conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

Oxidation: Formation of 2-fluoro-N-((1-oxocyclopentyl)methyl)benzamide.

Reduction: Formation of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzylamine.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the hydroxycyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and properties:

Key Research Findings and Trends

Structural and Electronic Effects

- Fluorine’s Role : In 2-fluorobenzamides, the ortho-fluorine engages in weak C–F···H–N hydrogen bonds, as observed in NMR studies of 2-fluoro-N-phenylbenzamide derivatives . This interaction stabilizes planar amide conformations and influences crystal packing.

- Substituent Impact: Aromatic/Heteroaromatic Groups (e.g., thiazole, pyridine): Enhance rigidity and π-stacking but may reduce solubility. For example, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide forms dimers via N–H···N bonds . Aliphatic/Hydroxy Groups (e.g., hydroxycyclopentyl): Likely improve aqueous solubility and introduce hydrogen-bond donors.

Biological Activity

2-Fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can be described as follows:

- Molecular Formula : C_{13}H_{14}FNO

- Molecular Weight : 235.25 g/mol

- IUPAC Name : 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Biological Activity Overview

The biological activity of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has been evaluated in various studies, highlighting its potential as an anti-cancer agent and its effects on different biological pathways.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (NSCLC) | 5.0 | Induction of apoptosis |

| MCF-7 (Breast) | 7.5 | Cell cycle arrest |

| H1299 (Lung) | 6.0 | Inhibition of proliferation |

The mechanisms through which 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide exerts its effects include:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It disrupts the normal progression of the cell cycle, particularly at the G1/S phase.

- Inhibition of Metastasis : Studies have shown a reduction in migratory capabilities of cancer cells treated with this compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies reveal that 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has favorable absorption characteristics with moderate plasma half-life. Toxicological evaluations indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable therapeutic index.

| Parameter | Value |

|---|---|

| Absorption | Moderate |

| Plasma Half-Life (h) | 3.5 |

| Cytotoxicity (CC50 µM) | >20 |

Case Studies

Several case studies have documented the efficacy of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide in preclinical models:

-

Study on NSCLC :

- Objective : Evaluate antitumor efficacy in A549 xenograft models.

- Findings : Significant tumor growth inhibition was observed, with a reduction in tumor volume by approximately 50% compared to control groups.

-

Breast Cancer Model :

- Objective : Assess the compound's effect on MCF-7 cells in vivo.

- Findings : Treatment resulted in decreased tumor size and increased apoptosis markers in histological analyses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.